[(1S)-1-(2,4-Difluorophenyl)ethyl]methylamine [(1S)-1-(2,4-Difluorophenyl)ethyl]methylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20358696
InChI: InChI=1S/C9H11F2N/c1-6(12-2)8-4-3-7(10)5-9(8)11/h3-6,12H,1-2H3/t6-/m0/s1
SMILES:
Molecular Formula: C9H11F2N
Molecular Weight: 171.19 g/mol

[(1S)-1-(2,4-Difluorophenyl)ethyl]methylamine

CAS No.:

VCID: VC20358696

Molecular Formula: C9H11F2N

Molecular Weight: 171.19 g/mol

* For research use only. Not for human or veterinary use.

[(1S)-1-(2,4-Difluorophenyl)ethyl]methylamine -

Description

[(1S)-1-(2,4-Difluorophenyl)ethyl]methylamine is a chemical compound belonging to the class of amines, specifically a secondary amine. It features a difluorophenyl group attached to an ethylamine moiety, which contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals. The compound exhibits chirality due to its asymmetric carbon atom, making it an enantiomerically active substance.

Synthesis Methods

The synthesis of [(1S)-1-(2,4-Difluorophenyl)ethyl]methylamine typically involves the reaction of 2,4-difluoroacetophenone with methylamine. This process can be optimized using continuous flow reactors for large-scale production, enhancing efficiency and yield. Catalysts such as palladium on carbon may be utilized to improve reaction rates during the reductive amination process.

Chemical Reactivity

The chemical reactivity of [(1S)-1-(2,4-Difluorophenyl)ethyl]methylamine is influenced by its functional groups. The secondary amine can participate in various chemical reactions, including substitution and addition reactions. The presence of fluorine atoms enhances its electrophilic character during substitution reactions, contributing to its unique reactivity patterns compared to non-fluorinated analogs.

Biological Activity and Applications

The biological activity of [(1S)-1-(2,4-Difluorophenyl)ethyl]methylamine is attributed to its interactions with specific molecular targets such as enzymes or receptors. The difluorophenyl group increases binding affinity and specificity, enabling modulation of biological pathways effectively. This compound may act as an inhibitor or activator for certain enzymes, leading to significant downstream effects on cellular processes.

Research Findings and Future Directions

Research on [(1S)-1-(2,4-Difluorophenyl)ethyl]methylamine focuses on its potential applications in medicinal chemistry. The compound's unique structure and properties make it a candidate for pharmaceutical development, particularly in targeting specific receptors or enzymes. Further studies are needed to fully explore its therapeutic potential and to understand its interactions with biological systems.

Product Name [(1S)-1-(2,4-Difluorophenyl)ethyl]methylamine
Molecular Formula C9H11F2N
Molecular Weight 171.19 g/mol
IUPAC Name (1S)-1-(2,4-difluorophenyl)-N-methylethanamine
Standard InChI InChI=1S/C9H11F2N/c1-6(12-2)8-4-3-7(10)5-9(8)11/h3-6,12H,1-2H3/t6-/m0/s1
Standard InChIKey WZTWPNDSZMOORY-LURJTMIESA-N
Isomeric SMILES C[C@@H](C1=C(C=C(C=C1)F)F)NC
Canonical SMILES CC(C1=C(C=C(C=C1)F)F)NC
PubChem Compound 29904188
Last Modified Aug 15 2024

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171.1867 g/mol